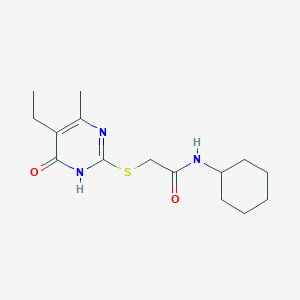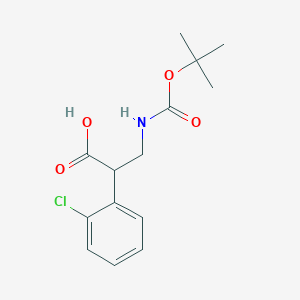![molecular formula C18H19N3O5S B2499631 ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899749-44-1](/img/structure/B2499631.png)
ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The compound was synthesized as part of a series of triazole-pyrimidine-based compounds . The synthesis process involved the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mass was poured into crushed ice and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of the compound was established using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Chemical Reactions Analysis
The compound was part of a series of reactions that resulted in the synthesis of a series of novel triazole-pyrimidine-based compounds . The reaction involved the use of phosphorus oxychloride and nitric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were determined using a variety of techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrimidine derivatives have been proven to have anticancer activity . They have been evaluated for in vitro antitumor activity against various cancer cell lines . This suggests that “VU0499675-1” could potentially be used in cancer research and treatment.
Antioxidant Activity
Pyrimidine derivatives have also been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Therefore, “VU0499675-1” could potentially be used in the development of antioxidant drugs.
Antimicrobial Activity
Pyrimidine derivatives have been shown to have antimicrobial activity . This suggests that “VU0499675-1” could potentially be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
Pyrimidine derivatives have been associated with anti-inflammatory activity . Inflammation is a normal response of the body to protect tissues against disease or infection. Therefore, “VU0499675-1” could potentially be used in the development of anti-inflammatory drugs.
Neuroprotective and Anti-neuroinflammatory Agents
A series of novel triazole-pyrimidine-based compounds have shown promising neuroprotective and anti-inflammatory properties . This suggests that “VU0499675-1” could potentially be used in the development of neuroprotective and anti-neuroinflammatory agents.
Antiviral Activity
Pyrimidine derivatives have been proven to have antiviral activity . This suggests that “VU0499675-1” could potentially be used in the development of antiviral drugs.
Mecanismo De Acción
The compound showed promising neuroprotective and anti-inflammatory properties . It was found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Propiedades
IUPAC Name |
ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-4-26-17(24)15-10(2)19-18(25)21-16(15)27-9-14(23)20-13-7-5-12(6-8-13)11(3)22/h5-8H,4,9H2,1-3H3,(H,20,23)(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYBBWUFMNVZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2499548.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/no-structure.png)

![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)
![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)
![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)

![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)

![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)
![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)
